

# GS-443902: A Technical Guide to the Inhibition of the Viral Replication Cycle

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GS-443902

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## Introduction

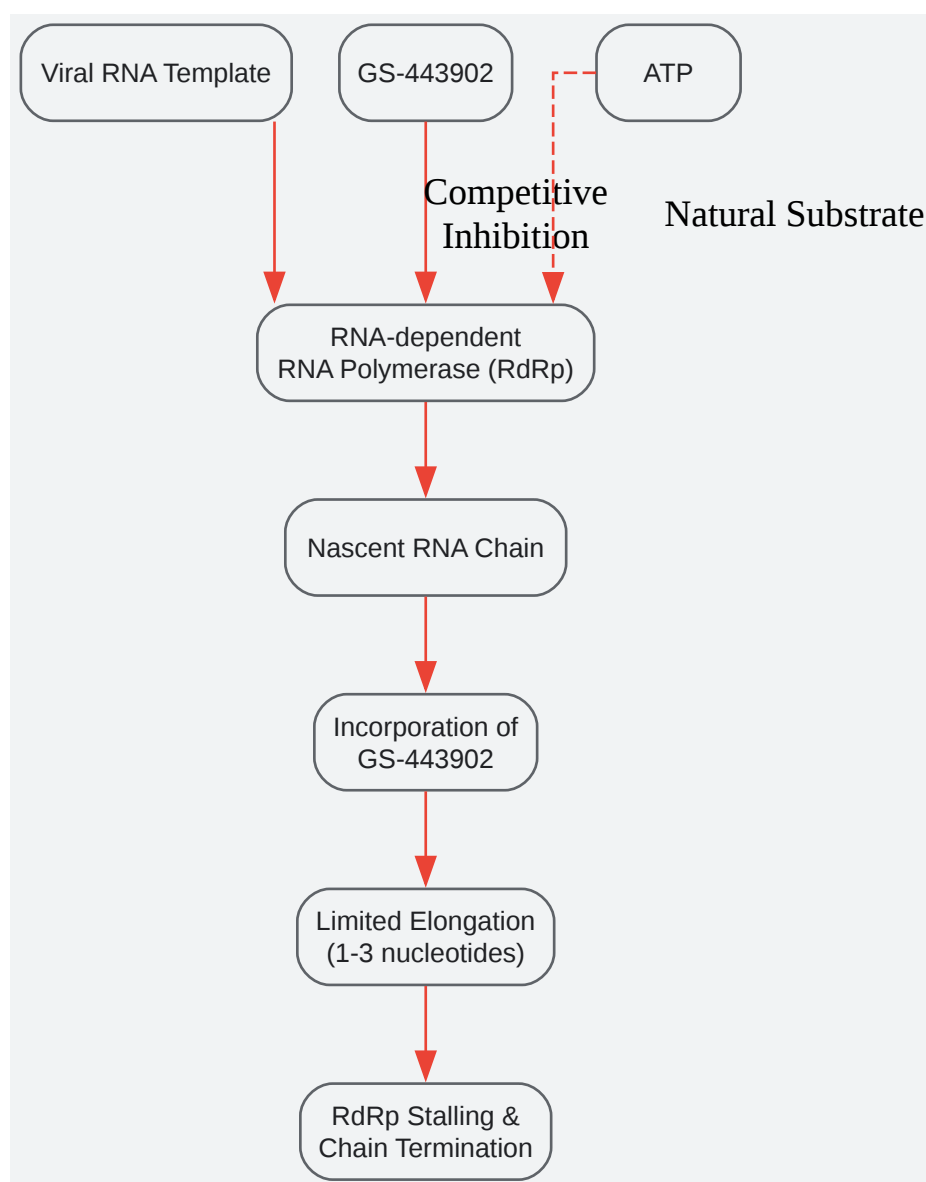
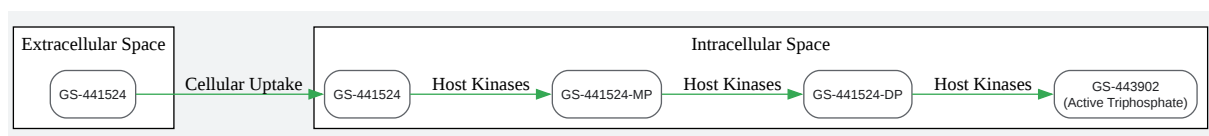
**GS-443902**, the active triphosphate form of the antiviral prodrugs remdesivir and its parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and experimental protocols related to **GS-443902**'s role in disrupting the viral replication cycle. **GS-443902** is a C-nucleoside analog of adenosine triphosphate (ATP) and demonstrates broad-spectrum activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).<sup>[1][2][3][4]</sup>

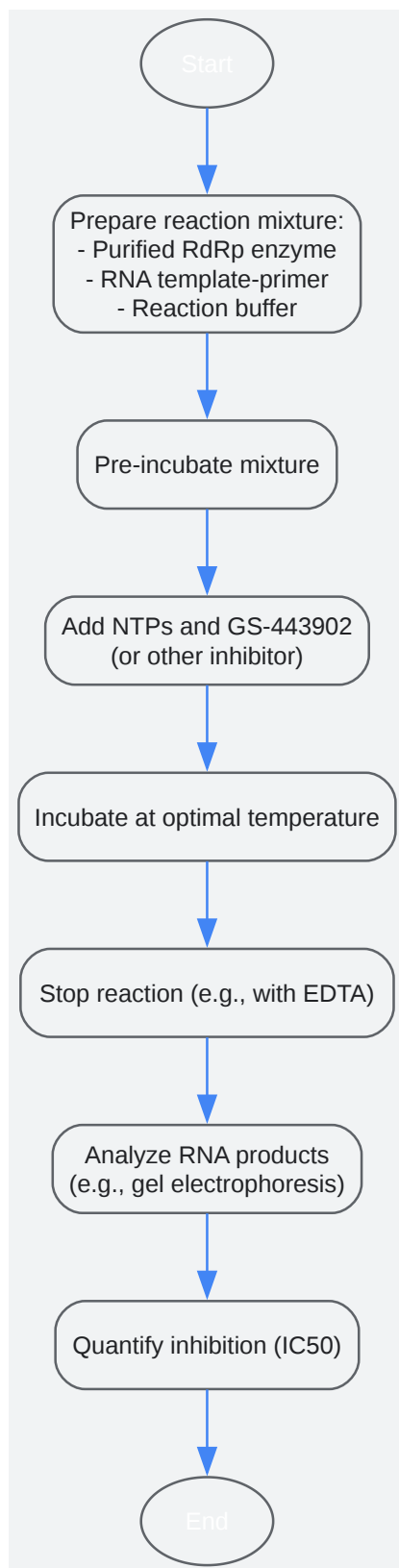
## Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary target of **GS-443902** is the highly conserved viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA virus genomes.<sup>[1][2][3][5][6]</sup> The inhibitory action of **GS-443902** is a multi-step process that begins with the intracellular conversion of its parent nucleoside, GS-441524, into the active triphosphate form.

## Intracellular Activation

GS-441524 enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form GS-441524-monophosphate (MP), -diphosphate (DP), and finally the active GS-441524-triphosphate (**GS-443902**).<sup>[4][7]</sup> The initial phosphorylation to the monophosphate is considered the rate-limiting step.<sup>[4]</sup> The prodrug remdesivir is designed to bypass this initial step by delivering the monophosphate form directly into the cell.<sup>[4]</sup>





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## Contact

Address: 3281 E Guasti Rd

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